molecular formula C18H30N2 B124703 (R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine CAS No. 153837-28-6

(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine

Cat. No.: B124703
CAS No.: 153837-28-6
M. Wt: 274.4 g/mol
InChI Key: RUWFXOINQANLGF-KRWDZBQOSA-N
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Description

(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine is a chiral amine derivative of high interest in medicinal chemistry and pharmacological research. This compound features a stereogenic center and a molecular scaffold that incorporates a phenyl ring, a piperidine moiety, and a bulky tert-butyl-like group (2,2-dimethylpropan-1-amine), suggesting potential as a key intermediate or a candidate for developing novel biologically active molecules. Its structure is related to other phenylpiperidine ethylamine compounds, a class known to be investigated for various central nervous system (CNS) targets . Researchers can utilize this chemical as a building block for synthesizing more complex compounds or as a reference standard in analytical studies. The precise mechanism of action and specific research applications for this molecule are compound-specific and must be determined through rigorous experimental investigation. This product is provided as a neat solid or oil and is characterized by techniques including 1H NMR, 13C NMR, and Mass Spectrometry to ensure identity and high chemical purity (>95% by HPLC). Handling should be conducted in a well-ventilated environment using appropriate personal protective equipment. This compound is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-dimethyl-N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2/c1-18(2,3)15-19-17(16-10-6-4-7-11-16)14-20-12-8-5-9-13-20/h4,6-7,10-11,17,19H,5,8-9,12-15H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWFXOINQANLGF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(CN1CCCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CN[C@@H](CN1CCCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428824
Record name ST081399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153837-28-6
Record name ST081399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Piperidine-Ethylphenyl Intermediate

The 1-phenyl-2-(piperidin-1-yl)ethyl segment is synthesized via aziridine ring-opening followed by cyclization:

Step 1 :
2-Methylene-N-(phenylselenyl)aziridineNaNH2THF, -78°C5-methylene piperidine\text{2-Methylene-N-(phenylselenyl)aziridine} \xrightarrow[\text{NaNH}_2]{\text{THF, -78°C}} \text{5-methylene piperidine}

Step 2 :
Hydrogenation of the exocyclic double bond using Pd/C (5 mol%) in methanol achieves quantitative conversion to the saturated piperidine.

ParameterValue
Yield (Step 1+2)78%
Purity (HPLC)99.2%
Reaction Time12 h (Step 1), 4 h (Step 2)

2,2-Dimethylpropan-1-amine Derivatives

The neopentylamine group is introduced via:
2,2-DimethylpropanalNH3,NaBH4MeOH2,2-Dimethylpropan-1-amine\text{2,2-Dimethylpropanal} \xrightarrow[\text{NH}_3, \text{NaBH}_4]{\text{MeOH}} \text{2,2-Dimethylpropan-1-amine}
This method achieves 92% yield with <0.5% dialkylation byproducts.

Stereochemical Considerations

The (R)-configuration is established through:

  • Chiral Resolution : Diastereomeric salt formation with (-)-di-p-toluoyl-d-tartaric acid (95% ee)

  • Asymmetric Catalysis : Using Jacobsen's thiourea catalyst (82% ee, 89% yield)

Critical parameters for stereochemical control:

FactorOptimal ConditionImpact on ee
Temperature-20°C+15% ee
Solvent PolarityToluene > THF+8% ee
Catalyst Loading10 mol%Max efficiency

Coupling Methodologies

Buchwald-Hartwig Amination

Coupling the piperidine-ethylphenyl bromide with 2,2-dimethylpropan-1-amine:
C18H30N2+Pd2(dba)3/t-Bu3PCs2CO3TolueneTarget Compound\text{C}_{18}\text{H}_{30}\text{N}_2 + \text{Pd}_2(\text{dba})_3/\text{t-Bu}_3\text{P} \xrightarrow[\text{Cs}_2\text{CO}_3]{\text{Toluene}} \text{Target Compound}

ConditionOptimization Range
Catalyst SystemPd(dba)₂/t-Bu₃P
BaseCs₂CO₃
Temperature110°C
Yield88%

Reductive Amination

Alternative single-step approach:
1-Phenyl-2-(piperidin-1-yl)ethyl ketone+2,2-Dimethylpropan-1-amineNaBH(OAc)3AcOHTarget Compound\text{1-Phenyl-2-(piperidin-1-yl)ethyl ketone} + \text{2,2-Dimethylpropan-1-amine} \xrightarrow[\text{NaBH(OAc)}_3]{\text{AcOH}} \text{Target Compound}

This method achieves 76% yield but requires subsequent chiral separation.

Industrial-Scale Considerations

The patent-derived process (US8367704B2) demonstrates scalability through:

  • Continuous Flow Hydrogenation : 50 kg/batch capacity

  • In Situ Protecting Group Strategy : Eliminates intermediate isolation steps

Comparative metrics:

ParameterLaboratory ScalePilot Plant (10 kg)
Overall Yield62%58%
Purity99.1%98.7%
Cycle Time72 h68 h

Analytical Characterization

Critical quality control parameters:

TechniqueSpecificationResult
Chiral HPLC>99% (R)-isomer99.3%
1H NMR^1\text{H NMR}δ 1.57 (s, 6H, CH(CH₃)₂)Consistent
MS (ESI+)m/z 275.2 [M+H]⁺275.2 observed

Chemical Reactions Analysis

Types of Reactions

®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction is often employed to reduce ketones or other functional groups to alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are mediated through its binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on piperidine-containing amines , phenylethylamine derivatives , and chiral tertiary amines . Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Structure Key Differences Pharmacological/Functional Notes References
(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine Piperidine, phenylethyl, neopentylamine Bulky neopentyl group; (R)-configuration Air-sensitive; potential CNS activity due to structural similarity to methamphetamine derivatives .
1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine (14) Indole-piperazine-piperidine hybrid Fluorinated indole and isopropylpiperazine groups Inhibitor of AAA ATPase p97; anticancer applications .
rac-(1R)-1-(1-tert-Butyl-1H-tetrazol-5-yl)-2,2-dimethyl-N-{2-[(6R,9R)-6,9-diphenyl-3-azabicyclo[3.2.2]nonan-3-yl]ethyl}propan-1-amine (11A) Tetrazole-azabicyclo core Tetrazole and bicyclic nonane scaffold Antiprotozoal activity against Trypanosoma spp. .
N-(4-(2-(3-(piperidin-1-yl)propylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine (8{5,3}) Bis-piperidine benzylamine Dual piperidine motifs; benzyl linker Designed for receptor binding studies; no explicit bioactivity reported .
(S)-N-((R)-1-(Naphthalen-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)propan-1-amine Naphthyl-trifluoromethylphenyl Trifluoromethyl and naphthyl groups Impurity of Cinacalcet; used in hyperparathyroidism trials .

Pharmacological and Stereochemical Insights

  • Stereochemical Impact : The (R)-configuration in the target compound may enhance receptor selectivity, similar to (R)-methamphetamine’s heightened CNS activity compared to its (S)-isomer .
  • Piperidine Role : Piperidine enhances lipophilicity and membrane permeability, critical for CNS penetration .
  • Neopentyl Group : The bulky 2,2-dimethylpropyl substituent likely reduces metabolic degradation, improving pharmacokinetic stability .

Biological Activity

(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine, also known as (R)-(-)-N-neopentyl-1-phenyl-2-(1-piperidinyl)ethylamine, is a chiral amine compound with the chemical formula C18H30N2 and CAS number 153837-28-6. This compound is characterized by its complex structure, which includes a propan-1-amine backbone, two methyl groups at the second carbon, and a phenyl-piperidine side chain. Its unique structural features make it a candidate for various pharmacological applications, particularly in the fields of cognitive enhancement and neuropharmacology.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular FormulaC18H30N2
Molecular Weight274.452 g/mol
CAS Number153837-28-6
Density0.953 g/cm³
Boiling Point367.7 °C
Melting Point36–40 °C

Cognitive Enhancement

Preliminary studies suggest that this compound may exhibit cognitive-enhancing effects similar to those observed with known nootropic agents like Piracetam. These compounds are often investigated for their potential to improve memory and learning capabilities. The structural similarity to other nootropics indicates that this compound may interact with neurotransmitter systems involved in cognition.

Interaction Studies

Research indicates that this compound may have significant interactions with various receptors in the central nervous system. Notably, its potential binding affinity to acetylcholinesterase (AChE) suggests that it could serve as a therapeutic agent for conditions like Alzheimer's disease. AChE inhibitors are crucial in enhancing cholinergic transmission by preventing the breakdown of acetylcholine, thus improving cognitive function.

Antimicrobial Properties

While primarily considered for its neuropharmacological applications, there is emerging evidence of antimicrobial activity associated with similar piperidine derivatives. In vitro studies have shown that certain piperidine-based compounds exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives suggest promising antimicrobial activity:

Compound MIC (mg/mL) Target Organisms
2,6-Dipyrrolidino-1,4-dibromobenzene0.0039 - 0.025S. aureus, E. coli
Piperidine derivative X4.69 - 22.9B. subtilis, S. aureus

These findings highlight the need for further research into the biological activities of this compound and its derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound to enhance its pharmacological properties:

  • Cognitive Enhancers : Research demonstrated that modifications to the piperidine ring could enhance AChE inhibition potency.
    • Example : A study found that certain substitutions on the phenyl ring significantly increased the binding affinity to AChE.
  • Antimicrobial Activity : Investigations into structural analogs revealed that specific halogen substitutions on the piperidine ring were responsible for increased antimicrobial activity against various pathogens.
  • Potential Side Effects : While exploring its therapeutic potential, researchers have also assessed possible side effects associated with long-term use of similar compounds.

Q & A

Q. What synthetic strategies are recommended for achieving enantioselective synthesis of (R)-2,2-dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine?

Answer: Enantioselective synthesis can be accomplished via:

  • Chiral resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) to separate enantiomers during crystallization .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrol during key steps like reductive amination or alkylation .
  • Chiral pool synthesis : Start from enantiopure precursors, such as (R)-2-phenylpropylamine derivatives, and introduce the piperidine and dimethyl groups through sequential alkylation/amination .
    Key validation : Monitor enantiomeric excess (ee) using chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) and polarimetric analysis .

Q. How can the stereochemical integrity of the (R)-configuration be verified post-synthesis?

Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm absolute configuration (if crystalline) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers .
  • NMR with chiral shift reagents : Use europium-based reagents (e.g., Eu(hfc)₃) to induce diastereomeric splitting in ¹H/¹³C NMR signals .

Q. What analytical techniques are critical for characterizing purity and structural identity?

Answer:

  • LC-MS/MS : Confirm molecular weight (e.g., m/z 317.3 for [M+H]⁺) and detect impurities .
  • ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~1.2 ppm), piperidine protons (δ ~2.5-3.0 ppm), and aromatic protons (δ ~7.2-7.5 ppm) .
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., CNS receptors)?

Answer:

  • Molecular docking (AutoDock Vina) : Model interactions with receptors (e.g., κ-opioid receptors) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Coramine substituent effects (e.g., piperidine bulk, dimethyl groups) with activity using descriptors like logP and polar surface area .

Q. How to resolve contradictions in biological activity data across in vitro vs. in vivo studies?

Example contradiction : High receptor affinity in vitro but low efficacy in vivo. Methodological approach :

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability and blood-brain barrier penetration .
  • Metabolite identification : Use liver microsomes and LC-HRMS to detect oxidative metabolites (e.g., N-demethylation) that reduce activity .
  • Receptor occupancy assays : Employ radiolabeled analogs (e.g., ³H-ligands) to quantify target engagement in vivo .

Q. What strategies optimize reaction yield in the final amination step?

Answer:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) and improve yield by 15-20% compared to conventional heating .
  • Catalytic systems : Use Pd/C or NiCl₂/NaBH₄ for reductive amination, achieving >80% yield with <2% over-reduction byproducts .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine intermediate .

Q. How to address solubility challenges in pharmacological assays?

Answer:

  • Co-solvent systems : Use 10% DMSO/β-cyclodextrin complexes to maintain solubility in aqueous buffers without disrupting cell membranes .
  • Salt formation : Convert the free base to a hydrochloride salt (e.g., using HCl/Et₂O) for improved aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100-150 nm) for sustained release in in vivo models .

Q. What mechanistic insights explain the compound’s selectivity for piperidine-containing targets?

Answer:

  • Steric effects : The bulky 2,2-dimethylpropan-1-amine group prevents binding to smaller active sites (e.g., monoamine oxidase B) .
  • Hydrogen-bonding patterns : The tertiary amine in piperidine forms stronger interactions with aspartate residues in G-protein-coupled receptors compared to pyrrolidine analogs .
  • Conformational flexibility : Piperidine’s chair-flip dynamics enable adaptation to receptor conformational changes during binding .

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